molecular formula C14H19NO B2591551 [(1S,5S)-2-Benzyl-2-azabicyclo[3.2.0]heptan-1-yl]methanol CAS No. 2227883-50-1

[(1S,5S)-2-Benzyl-2-azabicyclo[3.2.0]heptan-1-yl]methanol

Cat. No.: B2591551
CAS No.: 2227883-50-1
M. Wt: 217.312
InChI Key: OHDBTEIWDAFFGP-UONOGXRCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(1S,5S)-2-Benzyl-2-azabicyclo[320]heptan-1-yl]methanol is a bicyclic compound with a unique structure that includes a benzyl group and an azabicyclo heptane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1S,5S)-2-Benzyl-2-azabicyclo[320]heptan-1-yl]methanol typically involves the enantioselective construction of the azabicyclo heptane scaffoldThe reaction conditions often require the use of chiral catalysts to ensure the desired stereochemistry .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger-scale reactions and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

[(1S,5S)-2-Benzyl-2-azabicyclo[3.2.0]heptan-1-yl]methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction could yield various alcohol derivatives.

Scientific Research Applications

[(1S,5S)-2-Benzyl-2-azabicyclo[3.2.0]heptan-1-yl]methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of [(1S,5S)-2-Benzyl-2-azabicyclo[3.2.0]heptan-1-yl]methanol involves its interaction with specific molecular targets. The benzyl group and the azabicyclo heptane core play crucial roles in binding to enzymes or receptors, influencing their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(1S,5S)-2-Benzyl-2-azabicyclo[3.2.0]heptan-1-yl]methanol is unique due to its specific stereochemistry and the presence of both a benzyl group and an azabicyclo heptane core. This combination of features gives it distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

[(1S,5S)-2-benzyl-2-azabicyclo[3.2.0]heptan-1-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO/c16-11-14-8-6-13(14)7-9-15(14)10-12-4-2-1-3-5-12/h1-5,13,16H,6-11H2/t13-,14+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHDBTEIWDAFFGP-UONOGXRCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1CCN2CC3=CC=CC=C3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@]2([C@@H]1CCN2CC3=CC=CC=C3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.